molecular formula C17H11F3N2O3 B2623823 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde CAS No. 924427-25-8

4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde

Cat. No.: B2623823
CAS No.: 924427-25-8
M. Wt: 348.281
InChI Key: KGPAOFQOFDSCAG-UHFFFAOYSA-N
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Description

4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde is a chemical compound with the molecular formula C17H11F3N2O3. It is known for its unique structure, which includes a methoxy group, a trifluoromethyl group, and a quinazoline moiety.

Preparation Methods

The synthesis of 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde typically involves several steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with 2-(trifluoromethyl)quinazoline-4-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde can be compared with similar compounds such as:

    2-Methoxy-4-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde: Similar structure but with different substitution patterns.

    4-Methoxy-3-(trifluoromethyl)benzoyl chloride: Contains a benzoyl chloride group instead of an aldehyde group.

    8-Methoxy-4-(trifluoromethyl)quinolin-2(1H)-one: Contains a quinolinone moiety instead of a quinazoline moiety .

Properties

IUPAC Name

4-methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O3/c1-24-13-7-6-10(9-23)8-14(13)25-15-11-4-2-3-5-12(11)21-16(22-15)17(18,19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAOFQOFDSCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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